molecular formula C12H22O11 B7797877 alpha-Maltose CAS No. 4482-75-1

alpha-Maltose

Cat. No. B7797877
CAS RN: 4482-75-1
M. Wt: 342.30 g/mol
InChI Key: GUBGYTABKSRVRQ-ASMJPISFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Maltose is a maltose that has α-configuration at the reducing end anomeric centre1. It is a sugar composed of 2 α-D-glucose molecules coupled by an α(1→4) glycosidic bond. It is a reducing sugar with one anomeric carbon not linked in an anomeric bond2.



Synthesis Analysis

Alpha-Maltose can be synthesized from starch using enzymes such as 1,4-α-glucan 6-α-glucosyltransferase and isopullulanase. The combination of these enzymes leads to the efficient synthesis of isomaltose3. Another method involves synthesizing isomaltose from maltose with α-glucosidase (EC 3.2.1.20) from Aspergillus niger due to the strong α-1,6-glucosidic transfer activity of this enzyme3.



Molecular Structure Analysis

The molecular formula of alpha-Maltose is C12H22O114. It is a disaccharide formed from two units of alpha-D glucose that are linked by an alpha-1,4 glycosidic bond5. The structure and energy of hydration of alpha-Maltose were found to be sensitive to its conformation6.



Chemical Reactions Analysis

Alpha-Maltose undergoes a double displacement mechanism involving the formation and hydrolysis of a covalent beta-glycosyl enzyme intermediate7. The reaction of the anomeric carbon of one cyclic monosaccharide with the OH group of a second monosaccharide via dehydration followed by condensation reaction forms a glycosidic linkage7.



Physical And Chemical Properties Analysis

Alpha-Maltose is a white crystalline, odorless, sweet-tasting powder5. It has a molecular weight of 342.3 g/mol, a density of 1.54 g/cm³, and a melting point of 160 to 165 °C9.


Scientific Research Applications

  • Biomanufacturing Applications : Alpha-Maltose has been utilized in in vitro biosynthesis for biomanufacturing. A study designed an in vitro synthetic enzymatic reaction module for the stoichiometric conversion of maltose to glucose 6-phosphate, leading to the production of bioelectricity and fructose 1,6-diphosphate (Li et al., 2022).

  • Active Transport in Yeasts : Maltose serves as an important fermentable sugar in Saccharomyces cerevisiae, with active transport across the plasma membrane being a critical step for metabolism. This includes active transporters with varying affinities for maltose and other sugars (Stambuk & de Araujo, 2001).

  • Metabolism in Pseudomonas fluorescens : In Pseudomonas fluorescens, maltose is metabolized exclusively by hydrolysis to glucose via an inducible alpha-glucosidase. This process does not involve phosphorolytic cleavage or oxidation (Guffanti & Corpe, 1975).

  • Maltose Mobility in Polyrotaxanes : The mobility of maltose-conjugated alpha-cyclodextrins along a poly(ethylene glycol) chain in polyrotaxanes enhances multivalent interactions between maltose and concanavalin A, a phenomenon significant in the field of supramolecular chemistry (Ooya, Eguchi, & Yui, 2003).

  • Amylase Activity Determination : A biosensing method for determining alpha-amylase activity has been introduced, which analyzes maltose produced during the hydrolysis of starch by alpha-amylase (Zajoncová, Jílek, Beranová, & Peč, 2004).

  • Maltodextrin Glucosidase Study : A study on maltodextrin glucosidase in Escherichia coli showed that it degrades maltodextrins to shorter oligosaccharides, with glucose and maltose as the final products (Tapio, Yeh, Shuman, & Boos, 1991).

Safety And Hazards

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBGYTABKSRVRQ-ASMJPISFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Record name maltose
Source Wikipedia
URL https://en.wikipedia.org/wiki/Maltose
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196313
Record name alpha-Maltose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless crystals; [Mallinckrodt Baker MSDS], White odorless solid; [Merck Index] White odorless powder; [Acros Organics MSDS], White powder; [Sigma-Aldrich MSDS], Solid
Record name Maltose
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15357
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Starch, soluble
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18020
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Maltodextrin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20727
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Maltodextrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037138
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

alpha-Maltose

CAS RN

4482-75-1, 9005-84-9, 9050-36-6, 69-79-4
Record name α-Maltose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4482-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Maltose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004482751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Starch, soluble
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009005849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maltodextrin
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-Glucose, 4-O-.alpha.-D-glucopyranosyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Amylodextrin
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name alpha-Maltose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Maltose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.651
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Maltodextrin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.934
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Amylodextrin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.703
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-MALTOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15SUG9AD26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Maltodextrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037138
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

240 °C
Record name Maltodextrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037138
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Maltose
Reactant of Route 2
alpha-Maltose
Reactant of Route 3
alpha-Maltose
Reactant of Route 4
alpha-Maltose
Reactant of Route 5
alpha-Maltose
Reactant of Route 6
alpha-Maltose

Citations

For This Compound
133
Citations
F Takusagawa, RA Jacobson - Acta Crystallographica Section B …, 1978 - scripts.iucr.org
The crystal structure of (t-maltose [4-O-qt-D-glucopyranosyl)-~ vD-glucopyranose] has been determined by single-crystal X-ray techniques. The unit cell is orthorhombic, space group …
Number of citations: 116 scripts.iucr.org
CS Hudson, R Sayre - Journal of the American Chemical Society, 1916 - ACS Publications
1868 CS HUDSON AND RALPH SAYRE. rotations of the alpha and beta forms of heptacetyl methyl maltoside may be expressed as (A+ B') and (—A+ B'), respectively, where A …
Number of citations: 21 pubs.acs.org
F Momany, J Willett, W BOSMA, U Schnupf - Meeting Abstract, 2007 - ars.usda.gov
… Technical Abstract: The disaccharide alpha-maltose is a molecular template for amylose. Our previous … The global energy minimum for alpha-maltose is a tg-gg-c conformer, with other …
Number of citations: 0 www.ars.usda.gov
T Mizuma, S Awazu - Research communications in molecular …, 1998 - europepmc.org
… These results led to the conclusion that the intestinal absorption of disaccharide conjugate depended on disaccharidase, and the absorption of the alpha-maltose conjugate occurred …
Number of citations: 5 europepmc.org
E Alvarado - 1988 - elibrary.ru
… The preferred conformer for the maltosides both in water and in dimethyl sulfoxide differ from those found in the crystal structures of $\alpha$-maltose and methyl $\beta$-maltoside but …
Number of citations: 2 elibrary.ru
H Yoshii, T Furuta, J Kado, S Jääskeläinen, YY Linko… - 1998 - research.aalto.fi
Preparation of a flavor powder by encapsulation based on crystal transformation from anhydrous alpha-maltose to hydrous ß-maltose — Aalto University's research portal …
Number of citations: 0 research.aalto.fi
Z Zelazowska-Major, T Jakubczyk - Acta Alimentaria Polonica, 1979 - agro.icm.edu.pl
… No alpha-maltose was found to be present in flours C and D, whereas a high content of this sugar was revealed in the semiproducts. Beta-maltose did not occur in any of the flour …
Number of citations: 1 agro.icm.edu.pl
M APPARU, J DEFAYE, H DRIGUEZ - 1981 - pascal-francis.inist.fr
Keyword (fr) GLYCOSIDE DIHOLOSIDE STEREOSELECTIVITE REACTION CATALYTIQUE SOLUTION ORGANIQUE PHENOLS ALDOSE GLYCOSYLE HALOGENURE METHANE (…
Number of citations: 0 pascal-francis.inist.fr
TTT Vu, B Jeong, M Krupa, U Kwon, JA Song… - Journal of Molecular …, 2016 - karger.com
Human interferon alpha-2b (IFNα-2b) has therapeutic applications as an antiviral and antiproliferative drug and has been used for a wide range of indications. Efficient production of …
Number of citations: 16 karger.com
KM Brobst, CE Lott Jr - Proceedings. Annual meeting-American …, 1966 - Taylor & Francis
… Sucrose appears in the leading edge of the alpha-maltose peak and was identified by … Separation showed complete disappearance of the peak in the leading edge of the alpha-maltose …
Number of citations: 1 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.